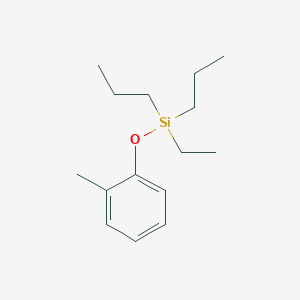![molecular formula C21H20S3 B14598629 Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- CAS No. 61094-69-7](/img/structure/B14598629.png)
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is an organic compound with the molecular formula C20H18S2 It is a derivative of benzene, characterized by the presence of phenylthio and methylthio groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- typically involves the reaction of benzene derivatives with thiol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 1,1-bis(phenylthio)ethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenylthio and methylthio groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and methylthio groups can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the methylthio group.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar benzene derivative with different substituents.
Uniqueness
Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)- is unique due to the presence of both phenylthio and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61094-69-7 |
|---|---|
Fórmula molecular |
C21H20S3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
1-[1,1-bis(phenylsulfanyl)ethyl]-4-methylsulfanylbenzene |
InChI |
InChI=1S/C21H20S3/c1-21(23-19-9-5-3-6-10-19,24-20-11-7-4-8-12-20)17-13-15-18(22-2)16-14-17/h3-16H,1-2H3 |
Clave InChI |
ZVQUAEJKBRNGCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)SC)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)



![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

